Home > Products > Screening Compounds P16369 > 2,3,4-trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide
2,3,4-trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide - 2034395-40-7

2,3,4-trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide

Catalog Number: EVT-3007659
CAS Number: 2034395-40-7
Molecular Formula: C19H21N5O4
Molecular Weight: 383.408
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w)

Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor. It exhibits powerful GlyT1 inhibitory activity with an IC50 value of 1.8 nM. [] Additionally, it demonstrates good plasma exposure and sufficient plasma-to-brain penetration in rats, making it suitable for pharmacological evaluation. [] In rodent models for schizophrenia, 7w showed significant effects without causing any undesirable central nervous system side effects. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a potent and selective Akt inhibitor developed at Zhejiang University. [, ] It exhibits a 24-fold selectivity between Akt1 and Akt2 isozymes, promising kinase selectivity, and excellent anticancer cell proliferation potencies. [] Hu7691 demonstrates a low activity in inducing HaCaT keratinocyte apoptosis, suggesting an improved cutaneous safety profile compared to other Akt inhibitors. [, ] The National Medical Products Administration (NMPA) has approved the investigational new drug (IND) application of Hu7691 based on its superior safety profile, pharmacokinetic properties, and in vivo efficacy. [, ]

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

Compound Description: APD791 is a novel, high-affinity, and selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. [, ] It displays high affinity binding to the human 5-HT2A receptor with a Ki value of 4.9 nM. [] APD791 acts as a functional inverse agonist of inositol phosphate accumulation in human embryonic kidney cells expressing the human 5-HT2A receptor (IC50 = 5.2 nM). [] It demonstrates over 2000-fold selectivity for the 5-HT2A receptor over 5-HT2C and 5-HT2B receptors and shows no activity against a wide range of other G-protein-coupled receptors. [] APD791 exhibits potent antiplatelet activity by inhibiting 5-HT-mediated amplification of ADP-stimulated human and dog platelet aggregation (IC50 = 8.7 and 23.1 nM, respectively). [] It also effectively inhibits 5-HT-stimulated DNA synthesis in rabbit aortic smooth muscle cells (IC50 = 13 nM) and 5-HT-mediated vasoconstriction in rabbit aortic rings. []

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is the first centrally active, positive allosteric modulator (potentiator) of rat and human metabotropic glutamate receptor 5 (mGluR5). [] It potentiates glutamate-induced calcium release in naturally expressed mGluR5 in cultured rat astrocytes, showing an EC50 value of 77 ± 15 nM. [] Additionally, CDPPB exhibits a Ki value of 3760 ± 430 nM in displacing [3H]methoxyPEPy binding in membranes of cultured HEK-293 cells expressing rat mGluR5. [] Structure-activity relationship studies of CDPPB analogs indicate that electronegative aromatic substituents in the para-position of the benzamide moiety and a halogen atom in the ortho-position of the 1-phenyl ring enhance potency for both binding and functional activities. []

4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5, developed by optimizing the structure of CDPPB. [] VU-1545 demonstrated significantly increased potency with a Ki value of 156 ± 29 nM in displacing [3H]methoxyPEPy binding and an EC50 value of 9.6 ± 1.9 nM in potentiating mGluR5-mediated responses in cortical astrocytes. [] The structural modifications incorporated in VU-1545, including a nitro group at the para-position of the benzamide and a fluorine atom at the ortho-position of the 1-phenyl ring, contribute to its enhanced potency compared to CDPPB. []

4-Nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

Compound Description: VU-71 is a positive allosteric modulator selective for the metabotropic glutamate receptor 1 (mGluR1). [] It exhibits a 2.5-fold potentiation of glutamate-induced calcium transients in cells expressing mGluR1 at a concentration of 10 μM. [] Despite its ability to potentiate mGluR1 responses, VU-71 does not displace the binding of [3H]1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenyl-1-ethanone (R214127), a high-affinity radioligand for the allosteric antagonist site on mGluR1, even at concentrations significantly higher than those required for its potentiating effect. [] This suggests that VU-71 acts at a site distinct from the allosteric antagonist site on mGluR1. []

Properties

CAS Number

2034395-40-7

Product Name

2,3,4-trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide

IUPAC Name

2,3,4-trimethoxy-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide

Molecular Formula

C19H21N5O4

Molecular Weight

383.408

InChI

InChI=1S/C19H21N5O4/c1-24-11-12(9-23-24)16-14(20-7-8-21-16)10-22-19(25)13-5-6-15(26-2)18(28-4)17(13)27-3/h5-9,11H,10H2,1-4H3,(H,22,25)

InChI Key

LFVTUJBATMYEET-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=C(C(=C(C=C3)OC)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.